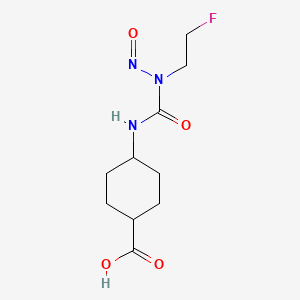

cis-4-(3-(2-Fluoroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid

Beschreibung

cis-4-(3-(2-Fluoroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid is a nitrosourea derivative characterized by a cyclohexanecarboxylic acid backbone substituted with a 2-fluoroethyl-nitrosourea group in the cis configuration. Nitrosoureas are alkylating agents widely studied for their antitumor activity, primarily through DNA crosslinking and carbamoylation of proteins. The fluoroethyl substitution may influence lipophilicity, metabolic stability, and DNA alkylation efficiency compared to chlorinated or other alkylated nitrosoureas.

Eigenschaften

CAS-Nummer |

61137-62-0 |

|---|---|

Molekularformel |

C10H16FN3O4 |

Molekulargewicht |

261.25 g/mol |

IUPAC-Name |

4-[[2-fluoroethyl(nitroso)carbamoyl]amino]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C10H16FN3O4/c11-5-6-14(13-18)10(17)12-8-3-1-7(2-4-8)9(15)16/h7-8H,1-6H2,(H,12,17)(H,15,16) |

InChI-Schlüssel |

YTWIKXYJTKQLDW-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(CCC1C(=O)O)NC(=O)N(CCF)N=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-(3-(2-Fluoroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid typically involves multiple steps, starting with the preparation of the cyclohexanecarboxylic acid derivative. The key steps include:

Formation of the Cyclohexanecarboxylic Acid Derivative: This step involves the reaction of cyclohexanone with a suitable reagent to introduce the carboxylic acid group.

Introduction of the Fluoroethyl Group: The fluoroethyl group is introduced through a nucleophilic substitution reaction using a fluoroethyl halide.

Formation of the Nitrosoureido Group: This step involves the reaction of the intermediate compound with nitrosourea under controlled conditions to form the nitrosoureido group.

Industrial Production Methods

Industrial production of cis-4-(3-(2-Fluoroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction optimization, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Alkylation

The nitrosourea moiety (–N–N–O) in the compound is highly reactive, enabling alkylating DNA. This reaction involves the generation of reactive intermediates (e.g., alkylating agents) that transfer alkyl groups to nucleophilic sites on DNA, such as the oxygen in guanine or adenine bases.

Mechanism :

-

Step 1 : The nitrosourea group undergoes hydrolysis to form a reactive alkylating species.

-

Step 2 : The alkylating species attacks DNA nucleotides, forming covalent bonds (alkylation adducts).

-

Step 3 : DNA damage triggers apoptosis in rapidly dividing cells (e.g., cancer cells).

Conditions :

-

pH-dependent hydrolysis of the nitrosourea group.

-

Reaction facilitated by cellular enzymes or acidic pH.

Hydrolysis

The carboxylic acid group (–COOH) and nitrosourea moiety may undergo hydrolysis under specific conditions:

-

Carboxylic acid : Stable under neutral conditions but can form carboxylate salts in basic environments.

-

Nitrosourea : Hydrolyzes to release reactive intermediates (e.g., alkylating agents).

Cross-Linking

The compound’s ability to alkylate DNA may lead to interstrand or intrastrand cross-linking, further disrupting DNA replication and transcription.

Reaction Mechanisms and Biological Impact

| Reaction Type | Mechanism | Biological Impact |

|---|---|---|

| Alkylation | Transfer of alkyl groups to DNA nucleotides (e.g., guanine O6) | DNA damage → apoptosis in cancer cells |

| Hydrolysis | pH-dependent cleavage of nitrosourea or carboxylic acid groups | Release of reactive species or salts |

| Cross-Linking | DNA strand pairing via alkylating adducts | Inhibition of DNA replication |

Comparative Analysis of Nitrosoureas

The compound’s reactivity aligns with other nitrosoureas (e.g., N-methyl-N-nitrosourea), which share a similar alkylating mechanism. Studies on related compounds reveal:

Wissenschaftliche Forschungsanwendungen

cis-4-(3-(2-Fluoroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of cis-4-(3-(2-Fluoroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The nitrosoureido group is known to form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of key biological processes. The fluoroethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Nitrosourea Derivatives

Structural Analog: Chloroethyl Substitution (cis-acid)

The chloroethyl analog (cis-acid) serves as the closest structural and functional comparator. Key differences include:

- Stability in Solution : Unlike classical nitrosoureas (e.g., BCNU), cis-acid demonstrates prolonged stability in aqueous solutions, enabling rapid sterilization of tumor cells without degradation . This property is critical for clinical administration.

Classical Nitrosoureas: BCNU and Lomustine

1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) and lomustine are benchmark nitrosoureas. Comparative studies reveal:

- Cell Cycle Specificity : cis-acid exhibits phase-specific cytotoxicity, with maximal lethality in early S and late G2 phases, contrasting with BCNU’s broader cell cycle activity .

- Lethal Efficiency: In human colon carcinoma (LoVo) cells, BCNU showed progressive lethality with prolonged exposure, while cis-acid’s efficacy diminished over time, suggesting differences in DNA damage repair mechanisms .

Piperidyl-Substituted Nitrosourea

1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea () highlights the role of substituent bulkiness. The piperidyl group may enhance blood-brain barrier penetration but reduce alkylation efficiency compared to cis-acid’s compact cyclohexane backbone.

Pharmacodynamic and Mechanistic Differences

DNA Damage and Repair

- Mechanistic Divergence: cis-acid’s cytotoxicity may involve non-classical pathways, as its survival curves (threshold exponential type) differ from BCNU’s log-linear profiles .

Cell Line Variability

Biologische Aktivität

cis-4-(3-(2-Fluoroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid is a novel compound with significant potential in the field of medicinal chemistry, particularly in anticancer research. This compound features a unique structure characterized by a cyclohexane ring, a carboxylic acid group, and a nitrosourea moiety, which is known for its alkylating properties. The molecular formula is and its molecular weight is approximately 261.29 g/mol .

The biological activity of this compound primarily stems from its ability to alkylate DNA. Nitrosoureas, including this compound, are recognized for their capacity to form covalent bonds with DNA, leading to cytotoxic effects that are particularly detrimental to rapidly dividing cancer cells. The incorporation of the fluoroethyl group is hypothesized to enhance lipophilicity and cellular uptake, potentially increasing the compound's efficacy in therapeutic applications .

Biological Activity and Case Studies

Research has indicated that cis-4-(3-(2-Fluoroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have demonstrated that it can effectively inhibit cell proliferation and induce apoptosis in tumor cells. For instance, studies conducted on human glioma and breast cancer cell lines revealed that this compound could lead to substantial reductions in cell viability when compared to control groups treated with standard chemotherapeutic agents .

Table 1: Summary of In Vitro Cytotoxicity Studies

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human Glioma | 15 | DNA alkylation |

| Breast Cancer | 20 | Induction of apoptosis |

| Lung Cancer | 25 | Cell cycle arrest |

Structural Comparison

The structural characteristics of cis-4-(3-(2-Fluoroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid allow for comparisons with other related compounds. Notably, compounds such as N-methyl-N-nitrosourea share similar nitrosourea functionalities but differ in core structure and biological activity profiles.

Table 2: Comparison with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-Methyl-N-nitrosourea | C2H6N2O2 | Simple structure; high reactivity |

| Cis-3-Aminocyclohexanecarboxylic acid | C8H15NO2 | Lacks nitrosourea functionality |

| 1-(2-Fluoroethyl)-3-nitrosourea | C4H7FN2O | Similar nitrosourea moiety; different core |

Toxicological Profile

The toxicological assessment of cis-4-(3-(2-Fluoroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid indicates that while it exhibits potent anticancer activity, it also possesses acute toxicity risks associated with nitrosourea derivatives. Studies have shown that exposure can lead to adverse effects on normal tissues, necessitating further investigation into its safety profile and therapeutic window .

Q & A

Q. What are the common synthetic routes for preparing cis-4-(3-(2-Fluoroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid?

The compound is typically synthesized via multi-step protocols involving cyclohexanecarboxylic acid derivatives. For example, similar nitrosourea analogs are prepared by reacting cis-4-aminocyclohexanecarboxylic acid with nitroso reagents. A tosylated intermediate is often used to protect reactive groups during synthesis, followed by fluorination steps (e.g., using 2-fluoroethylating agents) . Critical steps include controlling reaction temperatures to avoid premature decomposition of the nitroso group and optimizing protecting group strategies (e.g., tert-butoxycarbonyl [Boc] groups) to improve yield .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): Confirm stereochemistry (cis configuration) and substitution patterns.

- High-Performance Liquid Chromatography (HPLC): Assess purity (>98% is typical for research-grade material) .

- Mass Spectrometry (LC/MS): Verify molecular weight (e.g., m/z = 516.39 [MH]+ for related compounds) .

- X-ray Crystallography: Resolve crystal structure parameters (e.g., monoclinic P21/c space group for cyclohexanecarboxylic acid derivatives) .

Q. How does the nitroso group influence the compound’s stability during storage?

The nitroso (-N=O) group is prone to decomposition under light, heat, or acidic conditions. Storage recommendations include:

- Temperature: -20°C in inert atmospheres (e.g., argon).

- Solvent: Use anhydrous dimethyl sulfoxide (DMSO) or acetonitrile to minimize hydrolysis. Stability studies should compare decomposition rates via HPLC at intervals (e.g., 0, 3, 6 months) .

Advanced Research Questions

Q. How can conflicting in vitro vs. in vivo efficacy data for this compound be resolved?

Discrepancies may arise from metabolic instability or poor bioavailability. Methodological approaches include:

- Metabolite Profiling: Identify degradation products using LC-MS/MS.

- Pharmacokinetic Studies: Measure plasma half-life and tissue distribution in rodent models.

- Prodrug Design: Modify the carboxylic acid group (e.g., esterification) to enhance membrane permeability .

Q. What experimental designs are optimal for evaluating its antitumor activity in preclinical models?

- Cell-Based Assays: Use human cancer cell lines (e.g., glioblastoma U87MG) with IC50 determination via MTT assays.

- In Vivo Models: Employ xenograft mice, monitoring tumor volume reduction and survival rates. Dose-response studies should compare early vs. established tumors, as efficacy may vary (e.g., 40–60% cure rates in analogous nitrosoureas) .

- Mechanistic Studies: Assess DNA alkylation via comet assays or γ-H2AX foci quantification .

Q. How can structural modifications improve target selectivity while reducing off-target toxicity?

- Structure-Activity Relationship (SAR) Studies: Replace the 2-fluoroethyl group with alternative substituents (e.g., chloroethyl or aryl groups) and evaluate cytotoxicity.

- Molecular Docking: Screen against potential off-target receptors (e.g., Edg-2) using computational models .

- Isotopic Labeling: Use 18F-labeled analogs for real-time biodistribution tracking via PET imaging .

Methodological Challenges and Solutions

Q. What strategies mitigate interference from nitroso group decomposition in quantitative assays?

- Sample Preparation: Add antioxidants (e.g., ascorbic acid) to reaction mixtures.

- Colorimetric Assays: Adapt the diphenylamine method with acetaldehyde to enhance sensitivity for DNA alkylation detection .

- Validation: Cross-verify results with orthogonal techniques (e.g., LC-MS vs. ELISA).

Q. How can stereochemical purity of the cis isomer be ensured during large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.